6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H11NO2·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an aminomethyl group at the 6-position and a carboxylic acid group at the 2-position of the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride typically involves the following steps:
Nitration: Naphthalene is nitrated to form 6-nitronaphthalene-2-carboxylic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Aminomethylation: The resulting 6-aminonaphthalene-2-carboxylic acid is then subjected to aminomethylation using formaldehyde and a secondary amine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound’s fluorescent properties also make it useful for tracking and imaging in cellular studies .
Comparison with Similar Compounds
Similar Compounds
- 6-(methylamino)naphthalene-2-carboxylic acid hydrochloride
- 6-(dimethylamino)naphthalene-2-carboxylic acid hydrochloride
- 6-(ethylamino)naphthalene-2-carboxylic acid hydrochloride
Uniqueness
6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its aminomethyl group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its hydrochloride salt form enhances its solubility and stability, which is advantageous for various applications .
Biological Activity
6-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride is a naphthalene derivative that has garnered attention due to its potential biological activities. This compound features both an aminomethyl group and a carboxylic acid group, which contribute to its interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H13ClN2O2, with a molecular weight of approximately 252.69 g/mol. The structural features include:
- Aminomethyl Group : Capable of forming hydrogen bonds and participating in electrostatic interactions.
- Carboxylic Acid Group : Engages in acid-base reactions, enhancing the compound's reactivity.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as 5-alpha reductase, which is involved in androgen metabolism. For instance, related naphthalene derivatives have demonstrated IC50 values in the low micromolar range against this enzyme, indicating potential for treating conditions like benign prostatic hyperplasia and male pattern baldness .
- Protein Binding : The compound's aminomethyl group allows it to bind effectively to proteins through hydrogen bonding, potentially modulating their activity.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that naphthalene derivatives can exhibit antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
- Anticancer Potential : Some studies have indicated that naphthalene derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have shown cytotoxic effects against specific cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study evaluating the enzyme inhibition properties of naphthalene derivatives, researchers synthesized several analogs and tested their potency against human type 1 and type 2 isoforms of 5-alpha reductase. The most active compounds exhibited IC50 values ranging from 0.09 μM to 0.81 μM, demonstrating significant inhibitory potential .
Properties
IUPAC Name |
6-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8;/h1-6H,7,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMABECUQQSXSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.